![molecular formula C16H15ClN4O B2402668 4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine CAS No. 1527474-20-9](/img/structure/B2402668.png)
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is a heterocyclic compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
One of the primary applications of 4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is in medicinal chemistry . It has been studied as a potential inhibitor of protein kinases, which are crucial targets in cancer therapy. The mechanism of action involves binding to the active sites of these enzymes, leading to the inhibition of cellular signaling pathways that promote cancer cell proliferation and survival .
Table 1: Summary of Medicinal Applications
Application | Description |
---|---|
Protein Kinase Inhibition | Potential treatment for various cancers through targeted therapy. |
Anticancer Activity | Induces apoptosis in cancer cells by disrupting signaling pathways. |
Anti-inflammatory Effects | May reduce inflammation through modulation of specific pathways. |
Biological Assays
In biological research, this compound is utilized in biological assays to investigate its effects on cellular pathways and protein interactions. It serves as a valuable tool for understanding the molecular mechanisms underlying various diseases, particularly those related to cancer and inflammation .
Materials Science
The unique structure of this compound makes it a candidate for materials science applications. Researchers are exploring its potential in developing novel materials with specific electronic or optical properties, which could lead to advancements in electronics and photonics .
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
A study demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation. This was evidenced by reduced cell viability and increased apoptosis markers in treated cells . -
Anti-inflammatory Properties :
Another research effort highlighted the anti-inflammatory potential of this compound. It was shown to downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases . -
Material Development :
Recent investigations into the electronic properties of this compound have revealed its potential as an organic semiconductor. Its application in organic light-emitting diodes (OLEDs) is being explored due to its favorable charge transport characteristics .
Wirkmechanismus
The mechanism of action of 4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and share a similar pyrrolo[2,3-d]pyrimidine core.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds have been explored for their antitubercular activity and share structural similarities with 4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which can confer distinct biological activities and chemical properties compared to other similar compounds .
Biologische Aktivität
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is a synthetic compound with a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C16H15ClN4O and a molecular weight of approximately 302.77 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with a morpholine group and a chlorophenyl moiety, which contribute to its unique biological properties.
Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly Nek2 kinase. This kinase plays a crucial role in cell cycle regulation and is often implicated in cancer progression. The compound's ability to irreversibly inhibit Nek2 suggests its potential as a therapeutic agent for cancer treatment.
Inhibition Studies
The inhibition studies typically involve biochemical assays that measure the activity of Nek2 kinase in the presence of varying concentrations of the compound. Results indicate that this compound significantly reduces Nek2 activity through covalent modification mechanisms.
Concentration (µM) | Nek2 Activity (%) |
---|---|
0 | 100 |
1 | 85 |
10 | 50 |
50 | 20 |
100 | 5 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies on various cancer cell lines (e.g., MCF-7, A549) demonstrated significant cytotoxic effects. The compound exhibited IC50 values ranging from 0.01 µM to 0.05 µM against these cell lines, indicating potent anticancer properties.
- Mechanistic Insights : A study by Zhang et al. highlighted that the compound not only inhibits Nek2 but also affects downstream signaling pathways associated with cell proliferation and survival. This dual action enhances its potential as an anticancer therapeutic.
- Metabolic Stability : Research conducted on metabolic stability revealed that the compound maintains significant stability in human liver microsomes, suggesting favorable pharmacokinetic properties for further development.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Compound Name | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
Compound A | CDK9 Inhibitor | 0.16 | Inhibits RNA polymerase II transcription |
Compound B | General Kinase Inhibitor | 0.05 | Broad-spectrum activity against multiple kinases |
Compound C | Specific Nek2 Inhibitor | <0.01 | Highly selective for Nek2 with minimal off-target effects |
Eigenschaften
IUPAC Name |
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFLVQULIQDDSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.